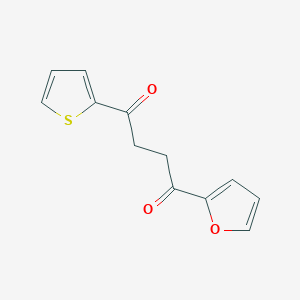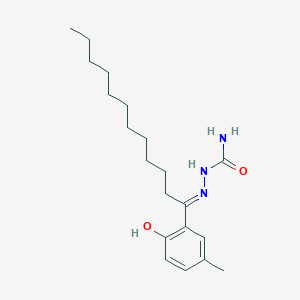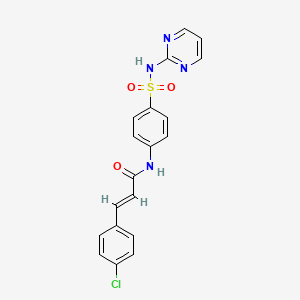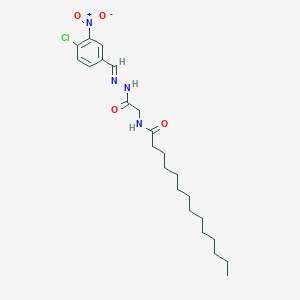![molecular formula C16H16O2 B11998201 [(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
[(E)-1,2-dimethoxy-2-phenylethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-1,2-dimethoxy-2-phenylethenyl]benzene is an organic compound with the molecular formula C16H16O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,2-dimethoxy-2-phenylethenyl]benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2-dimethoxybenzene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[(E)-1,2-dimethoxy-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.
科学研究应用
[(E)-1,2-dimethoxy-2-phenylethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(E)-1,2-dimethoxy-2-phenylethenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
1,2-dimethoxybenzene: A simpler derivative with only two methoxy groups attached to the benzene ring.
1,2-dimethoxy-4-phenylethynylbenzene: A compound with a similar structure but with an ethynyl group instead of an ethenyl group.
1,2-dimethoxy-4-(1-methoxy-2-nitro-ethyl)benzene: A derivative with additional functional groups that may impart different chemical properties.
Uniqueness
[(E)-1,2-dimethoxy-2-phenylethenyl]benzene is unique due to its specific arrangement of methoxy and phenylethenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
[(E)-1,2-dimethoxy-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12H,1-2H3/b16-15+ |
InChI 键 |
ZOZOROJQSSXZSU-FOCLMDBBSA-N |
手性 SMILES |
CO/C(=C(\C1=CC=CC=C1)/OC)/C2=CC=CC=C2 |
规范 SMILES |
COC(=C(C1=CC=CC=C1)OC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)








